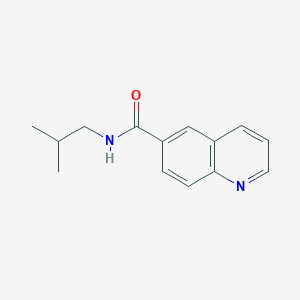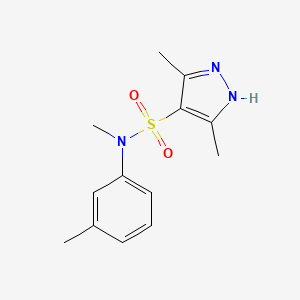
N,3-dimethyl-N-methylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-dimethyl-N-methylsulfonylbenzamide, also known as DB-1, is a chemical compound that has been widely researched for its potential applications in various fields. This compound is a member of the sulfonylurea family and has been found to exhibit a range of biological activities, including antidiabetic, antitumor, and anti-inflammatory effects. In
Scientific Research Applications
N,3-dimethyl-N-methylsulfonylbenzamide has been extensively studied for its potential applications in various fields. One of the most well-known applications of N,3-dimethyl-N-methylsulfonylbenzamide is in the treatment of diabetes. N,3-dimethyl-N-methylsulfonylbenzamide has been found to be a potent inhibitor of the ATP-sensitive potassium channel, which plays a key role in regulating insulin secretion in pancreatic beta cells. By inhibiting this channel, N,3-dimethyl-N-methylsulfonylbenzamide can increase insulin secretion and improve glucose uptake in peripheral tissues, leading to improved glycemic control.
In addition to its antidiabetic effects, N,3-dimethyl-N-methylsulfonylbenzamide has also been found to exhibit antitumor activity. Studies have shown that N,3-dimethyl-N-methylsulfonylbenzamide can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This effect is thought to be due to the ability of N,3-dimethyl-N-methylsulfonylbenzamide to induce apoptosis, or programmed cell death, in cancer cells.
Mechanism of Action
The mechanism of action of N,3-dimethyl-N-methylsulfonylbenzamide is complex and not fully understood. However, it is known that N,3-dimethyl-N-methylsulfonylbenzamide acts as an inhibitor of the ATP-sensitive potassium channel, which is a key regulator of insulin secretion in pancreatic beta cells. By inhibiting this channel, N,3-dimethyl-N-methylsulfonylbenzamide can increase insulin secretion and improve glucose uptake in peripheral tissues, leading to improved glycemic control.
In addition to its effects on the ATP-sensitive potassium channel, N,3-dimethyl-N-methylsulfonylbenzamide has also been found to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. These effects may contribute to the antitumor and anti-inflammatory effects of N,3-dimethyl-N-methylsulfonylbenzamide.
Biochemical and Physiological Effects:
N,3-dimethyl-N-methylsulfonylbenzamide has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on insulin secretion and glucose uptake, N,3-dimethyl-N-methylsulfonylbenzamide has also been found to exhibit anti-inflammatory effects. Studies have shown that N,3-dimethyl-N-methylsulfonylbenzamide can inhibit the production of various pro-inflammatory cytokines, including TNF-alpha and IL-6. This effect may contribute to the antitumor activity of N,3-dimethyl-N-methylsulfonylbenzamide, as chronic inflammation is a known risk factor for cancer development.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,3-dimethyl-N-methylsulfonylbenzamide for lab experiments is its potency and specificity. N,3-dimethyl-N-methylsulfonylbenzamide has been found to be a potent inhibitor of the ATP-sensitive potassium channel, which makes it a valuable tool for studying the regulation of insulin secretion in pancreatic beta cells. In addition, N,3-dimethyl-N-methylsulfonylbenzamide has been found to exhibit antitumor and anti-inflammatory effects, which makes it a valuable tool for studying these biological processes.
However, there are also some limitations to using N,3-dimethyl-N-methylsulfonylbenzamide in lab experiments. One of the main limitations is its relatively high cost, which may limit its use in large-scale experiments. In addition, N,3-dimethyl-N-methylsulfonylbenzamide has been found to exhibit some toxicity in animal studies, which may limit its use in certain experimental settings.
Future Directions
There are many potential future directions for research on N,3-dimethyl-N-methylsulfonylbenzamide. One area of interest is the development of more potent and selective inhibitors of the ATP-sensitive potassium channel. This could lead to the development of new treatments for diabetes and other metabolic disorders.
Another area of interest is the development of new cancer therapies based on N,3-dimethyl-N-methylsulfonylbenzamide. Studies have shown that N,3-dimethyl-N-methylsulfonylbenzamide can inhibit the growth of various cancer cell lines, and further research is needed to determine the potential clinical applications of this compound.
In addition, there is also interest in the development of new anti-inflammatory therapies based on N,3-dimethyl-N-methylsulfonylbenzamide. Chronic inflammation is a known risk factor for many diseases, including cancer, and the development of new anti-inflammatory agents could have significant clinical implications.
Conclusion:
In conclusion, N,3-dimethyl-N-methylsulfonylbenzamide is a chemical compound that has been extensively studied for its potential applications in various fields. This compound exhibits a range of biological activities, including antidiabetic, antitumor, and anti-inflammatory effects. The synthesis of N,3-dimethyl-N-methylsulfonylbenzamide involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form 3,5-dimethylbenzoyl chloride, which is then reacted with dimethylamine and methylsulfonyl chloride to produce N,3-dimethyl-N-methylsulfonylbenzamide. While there are some limitations to using N,3-dimethyl-N-methylsulfonylbenzamide in lab experiments, this compound has the potential to be a valuable tool for studying a range of biological processes.
Synthesis Methods
The synthesis of N,3-dimethyl-N-methylsulfonylbenzamide involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form 3,5-dimethylbenzoyl chloride. This intermediate is then reacted with dimethylamine and methylsulfonyl chloride to produce N,3-dimethyl-N-methylsulfonylbenzamide. The yield of this reaction is typically around 70%, and the purity of the product can be improved through recrystallization.
properties
IUPAC Name |
N,3-dimethyl-N-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-8-5-4-6-9(7-8)10(12)11(2)15(3,13)14/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFZQEYJVJMXKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dimethyl-N-methylsulfonylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid](/img/structure/B7590362.png)




![1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-methoxyethanone](/img/structure/B7590409.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid](/img/structure/B7590415.png)




![(4-Ethylpiperidin-1-yl)-[2-(trifluoromethyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7590454.png)

![(2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7590477.png)